
Safety Profile of ASTX295 in Clinical Studies: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1664761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical safety profile of ASTX295, a

novel Murine Double Minute 2 (MDM2) antagonist, with other investigational MDM2 inhibitors.

The information is based on publicly available clinical trial data and is intended to assist

researchers and drug development professionals in their evaluation of this class of therapeutic

agents.

Introduction to MDM2 Antagonists
MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers with

wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressing

functions. MDM2 antagonists are designed to block the MDM2-p53 interaction, thereby

reactivating p53 and inducing cancer cell apoptosis.[1][2] While this mechanism holds

significant therapeutic promise, a common challenge for this class of drugs has been on-target

toxicities, particularly hematological side effects like thrombocytopenia and neutropenia.[3]

ASTX295 is a next-generation, potent MDM2 antagonist designed with a shorter half-life to

mitigate bone marrow toxicity.[3][4] This guide will delve into the clinical safety data of

ASTX295 and compare it with other MDM2 inhibitors in clinical development.
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The following table summarizes the treatment-related adverse events (TRAEs) observed in

Phase 1 clinical trials of ASTX295 and other selected MDM2 inhibitors.
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Drug Name
(Trial ID)

Most Common
Treatment-
Related
Adverse
Events (Any
Grade)

Grade ≥3
Treatment-
Related
Adverse
Events

Dose-Limiting
Toxicities
(DLTs)

Key Safety
Notes

ASTX295

(ASTX295-

01/NCT0397538

7)

400 mg QD:

Nausea (76.2%),

Diarrhea

(76.2%),

Vomiting (33.3%)

660 mg BIW:

Nausea (71.4%),

Diarrhea

(47.6%),

Vomiting (33.3%)

[5]

400 mg QD: GI

AEs (14.3%)[5]

660 mg BIW: GI

AEs (9.5%)[5] No

Grade ≥4 GI AEs

reported. One

subject had

Grade 2

thrombocytopeni

a.[5]

Nausea,

Vomiting,

Diarrhea,

Fatigue[5][6]

Designed for a

short half-life to

minimize

thrombocytopeni

a.[4][7] Avoided

significant

thrombocytopeni

a and

neutropenia.[6]

Gastrointestinal

AEs were dose-

limiting rather

than

myelosuppressio

n.[6]

Milademetan

(DS-3032b)

(U101/NCT0187

7382)

Nausea (80%),

Decreased

appetite (61.1%),

Platelet count

decreased

(61.1%), Fatigue

(50%), Anemia

(50%), White

blood cell count

decreased (50%)

[2][8]

Thrombocytopeni

a (10%)[2]

Significant GI

toxicity (≥ Grade

3 in 50% of

patients in a

combination

study)[9]

Gastrointestinal

toxicity[9]

Thrombocytopeni

a and nausea

are common

class effects.[2]

Intermittent

dosing helps

mitigate

thrombocytopeni

a.[2]

Brigimadlin (BI

907828)

(NCT03449381)

Nausea (67.9%),

Fatigue (53.6%)

[10]

Neutropenia

(25.4%),

Thrombocytopeni

a (23.9%),

Not specified in

the provided

results.

Hematologic

adverse events

were managed

with treatment or
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Decreased white

blood cell count

(11.3%), Anemia

(11.3%)[4]

dose

modification/inter

ruption.[4]

Siremadlin

(HDM201)

(NCT02143635)

Myelosuppressio

n-related events

Grade 3/4

TRAEs were

more common in

hematologic

malignancies

(71%) vs. solid

tumors (45%),

primarily

myelosuppressio

n.[11][12]

Not specified in

the provided

results.

Manageable

safety profile.[13]

Navtemadlin

(KRT-232) (KRT-

232-

109/NCT044852

60)

Nausea,

Diarrhea,

Thrombocytopeni

a, Constipation,

Vomiting,

Asthenia,

Anemia,

Fatigue[3]

Thrombocytopeni

a (29%), Anemia

(18%), Nausea

(7%), Diarrhea

(4%), Vomiting

(4%), Asthenia

(4%)[3]

Not specified in

the provided

results.

Gastrointestinal

toxicities were

mostly Grade 1-2

and occurred

early in

treatment.[3]

Experimental Protocols
The safety and tolerability of ASTX295 were evaluated in the ASTX295-01 (NCT03975387)

study, a Phase 1/2 open-label, multicenter trial in patients with advanced solid tumors with wild-

type TP53.[14]

Study Design:

Phase 1: Dose escalation and expansion.[14]

Participants: Patients with advanced solid tumors with wild-type TP53, ECOG performance

status of 0-2, and adequate organ and bone marrow function.[14]
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Intervention: Oral administration of ASTX295 starting at 15 mg daily, with dose escalation in

subsequent cohorts exploring various dosing regimens (once daily and twice weekly) and the

effect of food.[4][5]

Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common

Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were

assessed to determine the recommended Phase 2 dose (RP2D).[5]

Pharmacokinetics and Pharmacodynamics: Plasma concentrations of ASTX295 and

modulation of the p53 pathway were assessed.[6]

The recommended Phase 2 dosing regimens were determined to be 660 mg twice weekly and

400 mg once daily, with the 660 mg twice-weekly regimen selected as the RP2D due to a better

gastrointestinal safety profile.[1]

Signaling Pathway and Experimental Workflow
The core mechanism of action for ASTX295 and its comparators involves the inhibition of the

MDM2-p53 interaction. The following diagram illustrates this signaling pathway.
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Caption: MDM2-p53 signaling pathway and the mechanism of action of ASTX295.

The experimental workflow for a typical Phase 1 dose-escalation study, such as the ASTX295-

01 trial, is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1664761#confirming-the-safety-profile-of-astx295-in-
clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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